8-Aminocoumarin
Overview
Description
8-Aminocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminocoumarin can be synthesized through several methods. One common approach involves the cyclocondensation of salicylaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction typically occurs under reflux conditions, yielding this compound with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 8-Aminocoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Aminocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Aminocoumarin involves its ability to interact with various molecular targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. These interactions enable it to bind to proteins, enzymes, and nucleic acids, thereby modulating their activity. In antimicrobial applications, this compound derivatives inhibit bacterial DNA gyrase, preventing DNA replication and cell division .
Comparison with Similar Compounds
- 4-Aminocoumarin
- 3-Aminocoumarin
- 7-Aminocoumarin
Comparison: 8-Aminocoumarin is unique due to the position of the amino group on the coumarin ring, which significantly influences its chemical reactivity and biological activity. Compared to 4-Aminocoumarin and 3-Aminocoumarin, this compound exhibits distinct fluorescence properties and a different spectrum of biological activities .
Properties
IUPAC Name |
8-aminochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPSOVUMHIMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873762 | |
Record name | 8-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75487-97-7 | |
Record name | 8-Aminocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075487977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Aminocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-AMINOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1493N178U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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